

Application Notes and Protocols for Ochratoxin C Sample Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ochratoxin C

Cat. No.: B1677092

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin C (OTC) is the ethyl ester of Ochratoxin A (OTA), a mycotoxin with nephrotoxic, immunotoxic, and carcinogenic properties.^{[1][2][3]} Produced by several species of *Aspergillus* and *Penicillium*, these toxins can contaminate a wide range of food and feed commodities, including cereals, coffee, wine, and dried fruits.^{[1][3]} Accurate determination of OTC levels is crucial for food safety and toxicological studies. Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract OTC from complex matrices and remove interfering substances. Although much of the available literature focuses on OTA, the described methodologies are generally applicable to OTC due to their structural similarity.

Core Sample Preparation Techniques

The selection of a suitable sample preparation method is contingent on the sample matrix, the expected concentration of OTC, and the analytical instrumentation to be used. The process typically involves an extraction step followed by a clean-up procedure.

1. Extraction

The initial phase of sample preparation is the extraction of OTC from the sample matrix. This is usually accomplished with an appropriate solvent system.

- Solid Samples (e.g., cereals, coffee, spices): Solid samples are typically ground to a fine powder to maximize the surface area for extraction.[4] A variety of organic solvents, often mixed with water, are used for extraction. Common solvent systems include acetonitrile/water, methanol/water, and chloroform/phosphoric acid.[5][6] The sample and solvent mixture is agitated, for instance by shaking or blending, to ensure efficient extraction of the toxin.[5][6]
- Liquid Samples (e.g., wine, beer): For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. LLE uses an immiscible organic solvent to partition OTC from the aqueous sample.[5] However, SPE is often favored for its efficiency and lower solvent consumption.[7][8]

2. Clean-up

Crude extracts often contain co-extracted compounds that can interfere with analysis. A clean-up step is therefore essential to purify the extract.

- Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up mycotoxin extracts.[2][5][8] The extract is passed through a cartridge containing a solid sorbent, such as C18 or polymeric phases, which retains the analyte.[5][9] Interfering compounds are washed away, and the purified OTC is then eluted with a small volume of an appropriate solvent.[5]
- Immunoaffinity Chromatography (IAC): IAC is a highly selective clean-up method that utilizes monoclonal antibodies specific to the ochratoxin group.[10][11][12] The extract is passed through an IAC column, where the antibodies bind to OTC.[11][13] After washing away unbound matrix components, the purified OTC is eluted, often with a solvent like methanol.[11][14] IAC provides excellent purification and concentration, leading to very low detection limits.[2][10][12]

Experimental Protocols

The following are detailed protocols for the sample preparation of ochratoxins from solid (cereal-based feed) and liquid (wine) matrices.

Protocol 1: Analysis of Ochratoxin in Cereal-Based Feed using Immunoaffinity Column Clean-up and HPLC

This protocol is adapted for the analysis of ochratoxins in animal feed.

1. Sample Preparation and Extraction:

- Grind a representative sample of the cereal-based feed to a fine powder.
- Weigh 50 g of the ground sample into a blender jar.
- Add 200 mL of acetonitrile/water (60:40, v/v) as the extraction solvent.[15]
- Blend at high speed for 3 minutes.
- Filter the extract through a Whatman No. 4 filter paper.

2. Immunoaffinity Column Clean-up:

- Allow the immunoaffinity column to reach room temperature before use.[13]
- Pass a specific volume of the filtered extract through the immunoaffinity column at a steady flow rate (e.g., 1-2 mL/min).
- Wash the column with purified water to remove any unbound impurities.
- Elute the bound ochratoxins from the column using methanol.[11]

3. Final Preparation for HPLC Analysis:

- Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the HPLC mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Determination of Ochratoxin in Red Wine using Solid-Phase Extraction and HPLC-FLD

This protocol details the extraction and clean-up of ochratoxins from red wine.

1. Sample Pre-treatment:

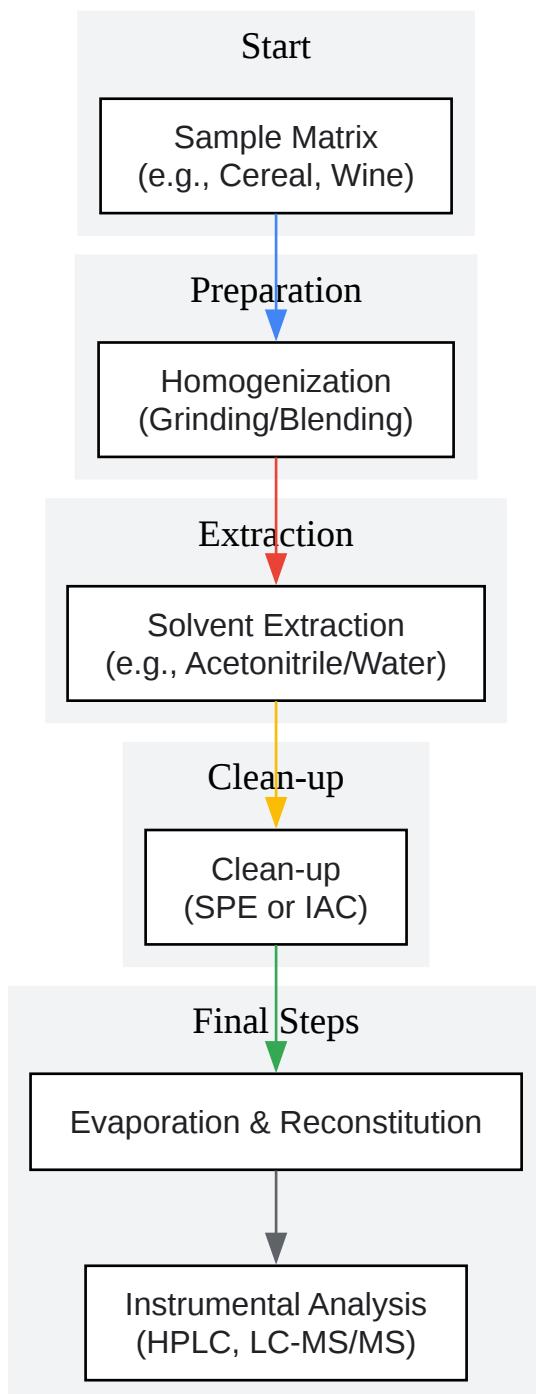
- Take a 50 mL sample of red wine.
- Adjust the pH to 7.2.[16]
- Filter the wine sample to remove any particulate matter.

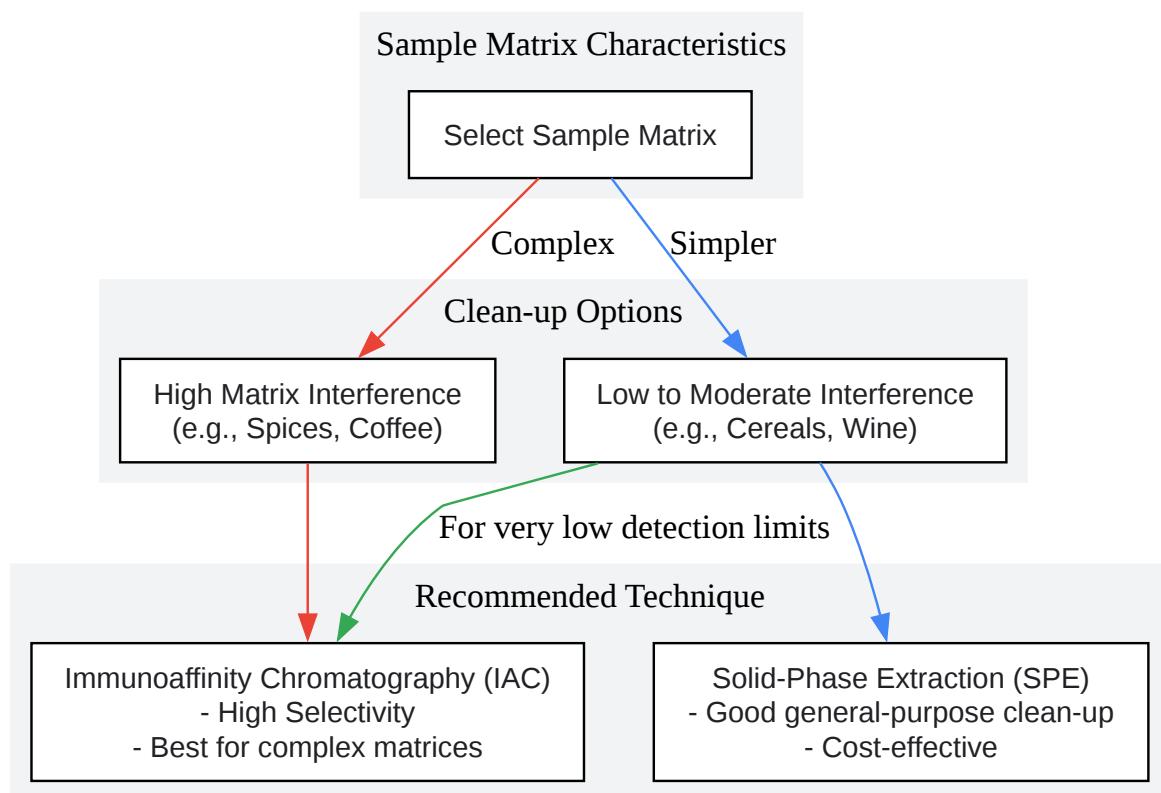
2. Immunoaffinity Column Clean-up:

- Pass the filtered wine sample through an immunoaffinity column at a controlled flow rate.[16]
- Wash the column with a washing solution (e.g., phosphate-buffered saline) followed by deionized water to remove interfering substances.[14]
- Dry the column by passing air through it.[14]
- Elute the ochratoxins with 2 mL of absolute methanol.[14]

3. Concentration and Analysis:

- Evaporate the collected eluate to dryness using a rotary vacuum evaporator.[14]
- Dissolve the residue in a small, precise volume (e.g., 0.25 mL) of the mobile phase (e.g., acetonitrile/deionized water/acetic acid, 49.5:49.5:1, v/v/v).[14]
- Inject an aliquot (e.g., 100 µL) into the HPLC system with fluorescence detection.[14]


Quantitative Data Presentation


The following table summarizes the performance of different sample preparation methods for ochratoxin analysis in various food matrices.

Matrix	Clean-up Method	Extraction Solvent	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Wine and Beer	Immunoaffinity Column (IAC)	-	>90%	-	-
Roasted Coffee	Molecular Imprinting Polymers (MIP)	-	>90%	-	-
Chili	Mycosep™	-	>90%	-	-
Wine	IAC	-	-	0.08 µg/L	0.26 µg/L
Wine	Oasis® HLB (SPE)	-	-	0.17 µg/L	0.57 µg/L
Beer	IAC	-	-	0.08 µg/L	0.26 µg/L
Roasted Coffee	MIP	-	-	0.29 µg/L	0.97 µg/L
Chili	Mycosep™	-	-	0.12 µg/kg	0.40 µg/kg
Wheat and Maize	Solid Bar Microextraction (C18)	Acetonitrile/water/acetic acid (79:20:1)	-	0.9 µg/kg (wheat), 2.5 µg/kg (maize)	-
Black Pepper	IAC	Methanol/water (80:20)	-	-	-
Beers	SPE (C18)	-	70-106%	<0.5 µg/L	-

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[17\]](#)[\[18\]](#) Note that performance can vary with specific laboratory conditions and instrumentation.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. scienceopen.com [scienceopen.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lctech.de [lctech.de]
- 11. aokin.de [aokin.de]
- 12. academic.oup.com [academic.oup.com]
- 13. Immunoaffinity Column for 2-in-1 Aflatoxins and Ochratoxin A [mzfoodtest.com]
- 14. agriculturejournals.cz [agriculturejournals.cz]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ochratoxin C Sample Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677092#sample-preparation-for-ochratoxin-c-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com